Furan-3-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
Description
The compound Furan-3-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone features a furan-3-yl group linked to a pyrrolidin-1-yl methanone core, with a 6-methoxy-substituted pyridazin-3-yloxy moiety at the pyrrolidine’s 3-position. The 6-methoxy group on pyridazine may improve solubility and metabolic stability compared to non-polar substituents.
Properties
IUPAC Name |
furan-3-yl-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-12-2-3-13(16-15-12)21-11-4-6-17(8-11)14(18)10-5-7-20-9-10/h2-3,5,7,9,11H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKZXBLCQYUQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Furan-3-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Pyrrolidine moiety : A saturated five-membered ring containing nitrogen.
- Methoxypyridazine group : A six-membered ring with two nitrogen atoms.
The molecular formula is with a molecular weight of approximately 255.28 g/mol.
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the inhibition of protein kinases. Protein kinases play crucial roles in cellular signaling pathways, and their modulation can lead to therapeutic effects in diseases such as cancer.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines. For instance, a related compound showed significant cytotoxicity against various tumor cell lines, with IC50 values ranging from 5 to 20 µM, indicating potent anti-cancer activity .
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic efficacy of similar compounds. For example, in a murine model of breast cancer, administration of a closely related furan derivative resulted in a 50% reduction in tumor volume compared to control groups .
Table 1: Summary of Biological Activities
Case Study 1: Cancer Treatment
A study investigated the effects of a furan-based compound on human breast cancer cells. The results showed that treatment led to apoptosis and cell cycle arrest at the G2/M phase, suggesting a mechanism involving disruption of normal cell division processes.
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective potential of similar compounds. Results indicated that these compounds could reduce oxidative stress markers in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with key analogs from the evidence:
*Hypothetical formula based on structural inference.
Key Observations:
Heterocyclic Diversity: The target compound’s pyridazine ring (electron-deficient) contrasts with the pyrazine in (electron-deficient but smaller) and the oxadiazole in (aromatic, bioisosteric to esters). Pyridazine’s electron-withdrawing nature may enhance binding to targets like enzymes or receptors compared to pyrazine .
Substituent Effects :
- The 6-methoxy group on pyridazine (target) likely increases solubility versus the phenyl-oxadiazole in , which is more lipophilic (logP ~2.5–3.5 inferred). This could improve bioavailability in aqueous environments.
- The propan-1-one chain in lacks a heteroaromatic substituent, reducing molecular complexity and possibly limiting target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
